REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)([OH:3])=[O:2].S(Cl)(Cl)=O.[CH3:19]O>>[CH3:19][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)CCC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (2×50 mL) and water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined NaHCO3 and water extract
|
Type
|
CUSTOM
|
Details
|
was acidified with concentrated HCl in an ice bath
|
Type
|
CUSTOM
|
Details
|
The precipitated white solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1=CC=C(C(=O)O)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |